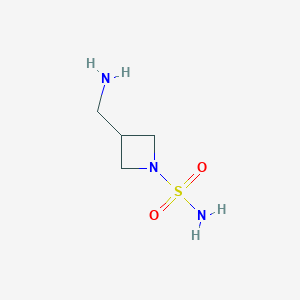

3-(Aminomethyl)azetidine-1-sulfonamide

描述

属性

分子式 |

C4H11N3O2S |

|---|---|

分子量 |

165.22 g/mol |

IUPAC 名称 |

3-(aminomethyl)azetidine-1-sulfonamide |

InChI |

InChI=1S/C4H11N3O2S/c5-1-4-2-7(3-4)10(6,8)9/h4H,1-3,5H2,(H2,6,8,9) |

InChI 键 |

PQTCMCRIXLZZGZ-UHFFFAOYSA-N |

规范 SMILES |

C1C(CN1S(=O)(=O)N)CN |

产品来源 |

United States |

准备方法

Synthesis of tert-Butyl (Azetidin-3-ylmethyl)carbamate Hydrochloride

Procedure :

- Starting Material : N-t-butyl-O-trimethylsilylazetidine (400 g, 2 mol) is treated with 3 M hydrochloric acid (733 mL) at room temperature, inducing an exothermic reaction.

- Work-Up : The mixture is extracted with ether to remove silyl ether byproducts. Sodium hydroxide (100 g in 250 mL water) is added to the aqueous layer, followed by saturation with potassium carbonate.

- Isolation : The crude product is extracted with dichloromethane, dried over sodium sulfate, and evaporated to yield a white crystalline solid (165 g, 64%).

Key Parameters :

- Temperature : Reactions are conducted at ambient temperature to prevent ring strain exacerbation.

- Purification : Silica gel chromatography with ethyl acetate/hexane gradients ensures high purity.

Introduction of the Sulfonamide Group

The sulfonamide moiety is introduced at the azetidine’s 1-position via nucleophilic substitution or sulfonylation.

Sulfonylation Using Sulfonyl Chlorides

Procedure :

- Reaction Setup : To a solution of tert-butyl (azetidin-3-ylmethyl)carbamate (1 equiv) in anhydrous dichloromethane, add sulfamoyl chloride (1.2 equiv) and triethylamine (2.5 equiv) at 0°C.

- Stirring : React at 0°C for 1 hour, then warm to room temperature for 4 hours.

- Work-Up : Quench with saturated sodium bicarbonate, extract with dichloromethane, dry over magnesium sulfate, and concentrate.

Yield : ~70–80% after silica gel purification.

Challenges :

- Regioselectivity : The secondary amine of azetidine must react preferentially over the protected primary amine of the aminomethyl group.

- Side Reactions : Over-sulfonylation is mitigated by controlled stoichiometry and low temperatures.

Deprotection of the Aminomethyl Group

The tert-butyl carbamate protecting group is cleaved under acidic conditions to unveil the primary amine.

Acidic Deprotection with Trifluoroacetic Acid

Procedure :

- Reaction : Treat tert-butyl ((1-sulfamoylazetidin-3-yl)methyl)carbamate (1 equiv) with trifluoroacetic acid (TFA, 5 equiv) in dichloromethane at 0°C for 2 hours.

- Neutralization : Add aqueous sodium hydroxide to pH 7–8, extract with ethyl acetate, and concentrate.

- Isolation : Purify via recrystallization from ethanol/water to yield 3-(aminomethyl)azetidine-1-sulfonamide as a white solid.

Optimization :

- Temperature : Cold conditions minimize side reactions.

- Alternative Methods : Hydrogen chloride gas in ethanol (reflux for 12 hours) achieves similar results.

Recent advancements enable simultaneous introduction of sulfonamide and aminomethyl groups via tandem reactions.

One-Pot Sulfonylation and Deprotection

Procedure :

- Starting Material : 3-(Boc-aminomethyl)azetidine (1 equiv) is dissolved in DMF.

- Sulfonylation : Add sulfamoyl chloride (1.1 equiv) and HATU (1.5 equiv) at 0°C, followed by DIPEA (3 equiv). Stir for 2 hours at 25°C.

- Deprotection : Add 4 M HCl in dioxane (5 equiv) and stir for 1 hour.

- Purification : Neutralize with sodium bicarbonate, extract with ethyl acetate, and concentrate.

Advantages :

- Efficiency : Reduces step count and intermediate isolation.

- Compatibility : HATU activates the sulfonamide-forming reaction without interfering with the Boc group.

Mechanistic Insights and Reaction Optimization

Role of Bases in Sulfonylation

Triethylamine and DIPEA are critical for scavenging HCl generated during sulfonamide formation. DIPEA’s steric bulk enhances selectivity for the azetidine nitrogen over the carbamate-protected amine.

Solvent Effects

Temperature Control

- Low Temperatures (0°C) : Favor sulfonamide formation over decomposition.

- Room Temperature : Used for deprotection to ensure complete reaction without ring strain.

Analytical and Purification Strategies

Chromatography

化学反应分析

Types of Reactions

3-(Aminomethyl)azetidine-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted azetidines, sulfonic acids, and amine derivatives, depending on the specific reagents and conditions used .

科学研究应用

3-(Aminomethyl)azetidine-1-sulfonamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

作用机制

The mechanism of action of 3-(Aminomethyl)azetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ring strain and unique electronic properties of the azetidine ring allow it to bind effectively to these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition or activation, depending on the specific context .

相似化合物的比较

Research Findings and Gaps

- Synthesis: The multi-step synthesis of 3-(Aminomethyl)azetidine-1-sulfonamide () contrasts with simpler routes for pyridine derivatives, highlighting a trade-off between structural complexity and scalability.

- Safety: The high toxicity of 3-(Aminomethyl)pyridine underscores the need for comparative toxicological studies on azetidine derivatives, which are currently lacking in the literature .

- Market Potential: While 3-(Aminomethyl)-1-Methylpiperidine has established commercial applications, the azetidine analogue’s niche status suggests untapped opportunities in drug discovery and materials science .

常见问题

Q. How can QSAR (Quantitative Structure-Activity Relationship) models guide the structural modification of 3-(Aminomethyl)azetidine-1-sulfonamide for enhanced efficacy?

- Methodological Answer :

- Descriptor selection : Use topological (e.g., Wiener index) and electronic (e.g., HOMO/LUMO) parameters.

- Machine learning algorithms : Train models (e.g., Random Forest, SVM) on existing sulfonamide bioactivity datasets.

- Validate with leave-one-out cross-validation (LOOCV) .

Experimental Design Innovations

Q. What role do AI-driven "smart laboratories" play in accelerating the synthesis and testing of 3-(Aminomethyl)azetidine-1-sulfonamide derivatives?

- Methodological Answer :

- Autonomous robotics : Integrate closed-loop systems for high-throughput synthesis (e.g., Chemspeed platforms).

- Real-time optimization : Deploy reinforcement learning (RL) to adjust reaction parameters dynamically.

- Digital twins : Simulate reaction outcomes using COMSOL Multiphysics before physical execution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。